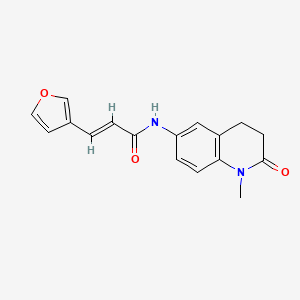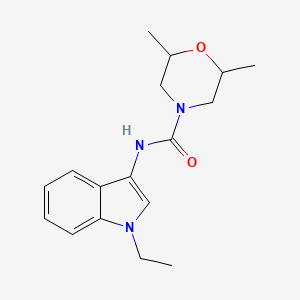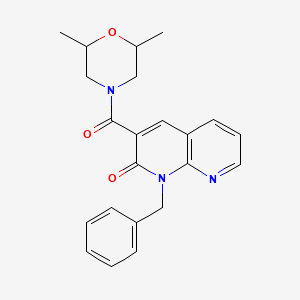![molecular formula C15H18FN5O2 B6507083 3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-1-(3-fluoro-4-methylphenyl)urea CAS No. 1797224-78-2](/img/structure/B6507083.png)
3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-1-(3-fluoro-4-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Dimethylamino)-2-methoxypyrimidin-5-yl]-1-(3-fluoro-4-methylphenyl)urea, also known as DMF-5-FU, is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of various diseases. DMF-5-FU has a unique structure that allows it to bind to a variety of proteins, including enzymes, receptors, and transporters, making it a promising drug candidate for a number of therapeutic applications.
Applications De Recherche Scientifique
3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-1-(3-fluoro-4-methylphenyl)urea has been studied extensively in scientific research, with a particular focus on its potential therapeutic applications. It has been shown to inhibit the activity of a number of enzymes, including cyclooxygenase-2, lipoxygenase, and matrix metalloproteinases. Additionally, this compound has been studied for its ability to modulate the activity of various receptors, such as the estrogen receptor, androgen receptor, and glucocorticoid receptor. In addition, this compound has been shown to inhibit the activity of several transporters, including the multidrug resistance-associated proteins.
Mécanisme D'action
The mechanism of action of 3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-1-(3-fluoro-4-methylphenyl)urea is complex and still being studied. It is believed that the compound binds to various proteins, including enzymes, receptors, and transporters, and modulates their activity. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2, which is responsible for the production of prostaglandins. In addition, this compound has been shown to modulate the activity of various receptors, such as the estrogen receptor, androgen receptor, and glucocorticoid receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have a variety of effects on a number of biological processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2, leading to the reduced production of prostaglandins. In addition, this compound has been shown to modulate the activity of various receptors, such as the estrogen receptor, androgen receptor, and glucocorticoid receptor. Finally, this compound has been shown to inhibit the activity of several transporters, including the multidrug resistance-associated proteins.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-1-(3-fluoro-4-methylphenyl)urea in laboratory experiments has a number of advantages. Firstly, the compound is easy to synthesize and is relatively stable in a variety of conditions. Additionally, this compound has been shown to have a variety of effects on a number of biological processes, making it a useful tool for studying these processes. Finally, the compound is relatively non-toxic, making it safe for use in laboratory experiments.
However, there are a few limitations to the use of this compound in laboratory experiments. Firstly, the compound is not very water soluble, making it difficult to use in aqueous solutions. Additionally, the compound has a relatively short half-life, meaning that it must be used quickly after synthesis. Finally, the compound is not very stable in the presence of light, making it difficult to use in experiments that require long-term exposure to light.
Orientations Futures
The potential applications of 3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-1-(3-fluoro-4-methylphenyl)urea are still being explored, and there are a number of future directions that could be pursued. Firstly, further research is needed to better understand the molecular mechanism of action of the compound. Additionally, more research is needed to explore the potential therapeutic applications of this compound, such as its ability to modulate the activity of various receptors and transporters. Finally, further research is needed to improve the solubility and stability of the compound, making it more suitable for use in laboratory experiments.
Méthodes De Synthèse
The synthesis of 3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-1-(3-fluoro-4-methylphenyl)urea is based on a multi-step process involving the coupling of two different compounds, 3-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)urea and 3-fluoro-4-methylphenyl isocyanate, followed by a thermal cyclization reaction. This reaction results in the formation of the desired product, this compound, which is a white crystalline solid. The synthesis can be completed in a few hours, and the product can be purified using conventional chromatographic techniques.
Propriétés
IUPAC Name |
1-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-(3-fluoro-4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O2/c1-9-5-6-10(7-11(9)16)18-14(22)19-12-8-17-15(23-4)20-13(12)21(2)3/h5-8H,1-4H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPXYMHYWMKZEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2N(C)C)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B6507008.png)
![ethyl 2-{2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B6507015.png)
![N-[(4-methylphenyl)methyl]-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B6507016.png)
![N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6507021.png)

![ethyl 4-[2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B6507033.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride](/img/structure/B6507038.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B6507060.png)


![3-(1-ethyl-1H-indol-3-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]urea](/img/structure/B6507072.png)
![1,4-dimethyl 2-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzene-1,4-dicarboxylate](/img/structure/B6507079.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B6507080.png)
